molecular formula C6H11NO4 B12876218 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

Cat. No.: B12876218
M. Wt: 161.16 g/mol
InChI Key: YFOCVDRXKZVXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is an organic compound that features a furan ring substituted with an amino group and a dihydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: Amination reactions, such as the use of ammonia or amines, can be employed to introduce the amino group at the desired position on the furan ring.

    Addition of the dihydroxyethyl side chain: This step involves the addition of a dihydroxyethyl group to the furan ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the furan ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and dihydroxyethyl side chain can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one
  • 3-Amino-5-(1-hydroxyethyl)dihydrofuran-2(3H)-one
  • 3-Amino-5-(2-hydroxyethyl)dihydrofuran-2(3H)-one

Uniqueness

3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is unique due to the presence of both an amino group and a dihydroxyethyl side chain on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

3-amino-5-(1,2-dihydroxyethyl)oxolan-2-one

InChI

InChI=1S/C6H11NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-5,8-9H,1-2,7H2

InChI Key

YFOCVDRXKZVXCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C(CO)O)N

Origin of Product

United States

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